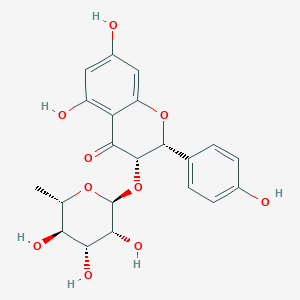
Isoengeletin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoengeletin is a natural product isolated from the leaves of Engelhardtia roxburghiana Wall . It belongs to the chemical family of flavonoids . The molecular formula of this compound is C21H22O10 and it has a molecular weight of 434.39 . It appears as a powder and is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate .
Molecular Structure Analysis
The IUPAC name of this compound is (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one . The structure can be found in various databases such as ChemSpider .Physical And Chemical Properties Analysis
This compound has a boiling point of 763.4±60.0°C at 760 mmHg and a melting point of 301-302°C . Its density is 1.66±0.1 g/cm3 .Applications De Recherche Scientifique
Antioxidant and Neuroprotective Effects
Isoquercetin, a related compound to Isoengeletin, has been found to exhibit neuroprotective effects against cerebral ischemic stroke. It operates by attenuating oxidative stress and neuronal apoptosis in brain injury models, both in vivo and in vitro. This effect is facilitated through the Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway, highlighting its potential as a therapeutic agent for ischemic brain injury (Dai et al., 2018).
Effects on Cell Proliferation and Apoptosis
Research on Isorhamnetin, another compound closely related to this compound, shows that it can inhibit the growth of human lung cancer A549 cells. This inhibition leads to increased apoptotic cell death in a time- and dose-dependent manner, suggesting Isorhamnetin's potential as an anti-lung cancer agent (Ruan, Hu, & Chen, 2015).
Photoprotective Properties
Isorhamnetin also demonstrates photoprotective properties against UVB-induced cell damage in human keratinocytes. It reduces oxidative stress and limits programmed cell death triggered by UVB exposure, suggesting its application in skin protection from UVB radiation (Han et al., 2015).
Cardiovascular Protective Effects
Isoquercetin has also shown cardiovascular protective effects in the treatment of ischemia/reperfusion-related myocardial injury. It protects H9C2 cardiomyocytes from hypoxia/reoxygenation-induced injury, suggesting its potential in managing cardiovascular diseases (Cao, Xu, Zhu, & Liu, 2017).
Metabolic and Anti-Obesity Effects
Isorhamnetin has been studied for its effects on adipocyte mitochondrial biogenesis and AMPK activation. It reduces intracellular lipid and triglyceride accumulation in 3T3-L1 adipocytes, suggesting a role in the prevention of obesity (Lee & Kim, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPQWGKORWZII-RPJYBVRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

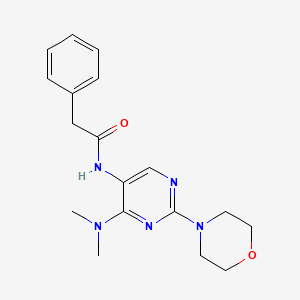

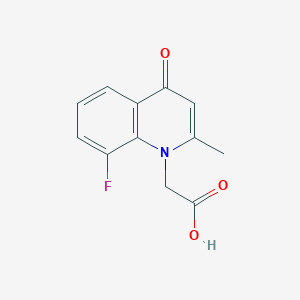
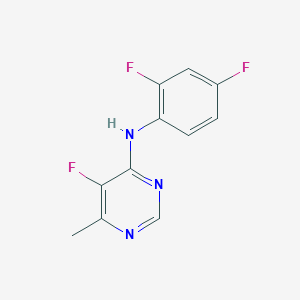
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)
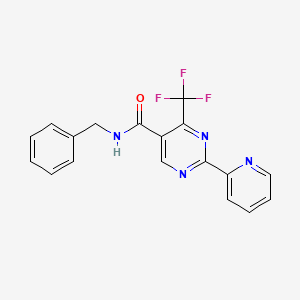
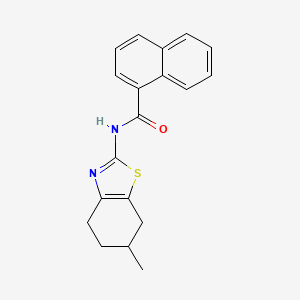
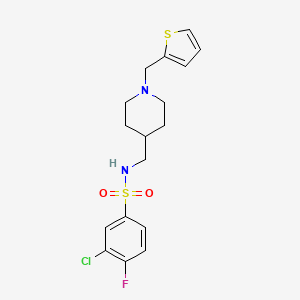
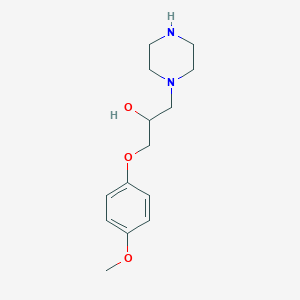
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)